[3-(4-Chlorobenzoyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chlorobenzoyl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorobenzoyl group attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Phenoxyacetic acid→[3-(4-Chlorobenzoyl)phenoxy]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(4-Chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- [4-(2-((3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
- [4-(2-((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
- [4-(2-((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
Comparison:
- Uniqueness: [3-(4-Chlorobenzoyl)phenoxy]acetic acid is unique due to the specific positioning of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets.
- Structural Differences: The presence of different substituents on the benzoyl group can lead to variations in the compound’s chemical and biological properties.
Properties
CAS No. |
62850-36-6 |
---|---|
Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-[3-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
AXSDBYVPZMFSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.